L-Tyrosine, O-methyl-, methyl ester, hydrochloride
CAS No.: 7479-01-8
Cat. No.: VC7998354
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7479-01-8 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | methyl 2-amino-3-(4-methoxyphenyl)propanoate |
Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
Standard InChI Key | USYGMXDJUAQNGU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
The compound’s structure consists of a tyrosine backbone modified at two sites:
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O-Methylation: A methoxy group (-OCH) replaces the hydroxyl group on the aromatic ring, reducing polarity and altering electronic properties.
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Methyl Esterification: The carboxylic acid group is converted to a methyl ester (-COOCH), enhancing lipophilicity and stability against enzymatic degradation.
The hydrochloride salt forms via protonation of the amine group, improving water solubility.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.7 g/mol |
IUPAC Name | Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride |
SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
CAS Number | 7479-01-8 |
The structural confirmation is achieved via -NMR, which reveals characteristic peaks at δ 3.75 (s, OCH), δ 4.25 (dd, α-CH), and δ 6.7–7.1 (aromatic protons).
Crystallography and High-Pressure Behavior
A high-pressure Raman study on the related compound L-tyrosine methyl ester hydrochloride (LTMEHCl) revealed structural resilience up to 10 GPa, with reversible shifts in vibrational modes such as C=O stretching (1,720 cm) and NH bending (1,610 cm) . While direct data for the O-methyl derivative is limited, its crystalline lattice likely exhibits similar pressure-dependent conformational changes due to shared functional groups .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves sequential esterification and methylation:
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Esterification: L-Tyrosine reacts with methanol in the presence of thionyl chloride () or HCl gas, forming the methyl ester.
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O-Methylation: The phenolic hydroxyl group is methylated using methyl iodide () in a basic medium (e.g., ).
Purification via recrystallization from ethanol/ether yields >95% purity.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥85%) and minimize side products. Key steps include:
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Reactor Design: Tubular reactors maintain precise temperature (60–70°C) and pressure.
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Crystallization: Anti-solvent addition (e.g., diethyl ether) induces crystallization, followed by vacuum filtration.
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Quality Control: HPLC (C18 column, 97% purity threshold) and Karl Fischer titration (<0.1% water content) ensure compliance.
Table 2: Synthesis Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Catalyst | gas | |
Reaction Time | 4–6 hours | 2–3 hours |
Yield | 70–75% | 85–90% |
Purity Analysis | NMR, TLC | HPLC, MS |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (≥50 mg/mL) and polar solvents (methanol, ethanol), but insoluble in hexane or chloroform.
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Stability: Stable at 0–6°C for 12 months; hydrolyzes in aqueous solutions at pH >7, regenerating L-tyrosine.
Thermal Behavior
Differential Scanning Calorimetry (DSC) shows a melting point of 191°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C due to residual solvent evaporation.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor in synthesizing neuromodulators and kinase inhibitors. For example:
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Dopamine Analogues: O-Methylation blocks catechol-O-methyltransferase (COMT) degradation, prolonging dopaminergic activity .
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Anticancer Agents: Methyl ester derivatives enhance blood-brain barrier permeability in tyrosine kinase inhibitors.
Biochemical Studies
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Enzyme Kinetics: Used to probe tyrosine hydroxylase and decarboxylase mechanisms via competitive inhibition ().
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Peptide Synthesis: Incorporated into solid-phase peptide synthesis (SPPS) as a protected tyrosine variant, reducing side-chain reactivity.
Material Science
In polymer chemistry, the methyl ester group facilitates copolymerization with acrylates, yielding hydrogels with tunable mechanical properties (Young’s modulus: 0.5–2.0 MPa) .
Table 3: Industrial Applications
Sector | Use Case | Benefit |
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Pharmaceuticals | Prodrug formulation | Enhanced bioavailability |
Cosmetics | Antioxidant serums | Neutralizes ROS () |
Food Science | Flavor enhancer | Masks bitter tastes in supplements |
Analytical Characterization
Spectroscopic Methods
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FT-IR: Strong absorption at 1,720 cm (C=O ester), 1,250 cm (C-O-C methyl ether).
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LC-MS: ESI-MS shows [M+H] at 246.1, with a chloride adduct at 282.0.
Chromatography
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HPLC: Retention time = 8.2 min (C18 column, 70:30 water:acetonitrile, 1 mL/min).
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